molecular formula C14H20F3N3 B2589917 1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine CAS No. 1154664-52-4

1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine

Cat. No.: B2589917
CAS No.: 1154664-52-4
M. Wt: 287.33
InChI Key: NXCRRKGFNCSZKV-UHFFFAOYSA-N
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Description

1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an aromatic ring, an amino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the aromatic ring: The trifluoromethyl group is introduced to the aromatic ring through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and an appropriate catalyst.

    Amination: The amino group is introduced via a nucleophilic substitution reaction, where the trifluoromethylated aromatic compound reacts with an amine source under suitable conditions.

    Piperidine ring formation: The piperidine ring is formed through a cyclization reaction, often involving the use of a base to facilitate the ring closure.

    Dimethylation: The final step involves the dimethylation of the piperidine nitrogen using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites. The amino group can form hydrogen bonds with target proteins, while the piperidine ring provides structural rigidity and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant drug with a similar trifluoromethyl group.

    Fipronil: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-trifluoromethylsulfanyl-1H-pyrazole-3-carbonitrile, an insecticide with a trifluoromethyl group.

Uniqueness

1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine is unique due to its combination of a trifluoromethyl group, an amino group, and a piperidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3/c1-19(2)10-5-7-20(8-6-10)11-3-4-13(18)12(9-11)14(15,16)17/h3-4,9-10H,5-8,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCRRKGFNCSZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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